
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hexyl group and a 3-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between cyclohexanone and methyl vinyl ketone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of specific catalysts and optimized reaction conditions can facilitate the large-scale synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl): Similar structure with different substituents.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl: Contains a hydroxy group instead of a ketone
Uniqueness
4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
82254-84-0 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
4-hexyl-2-(3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-14-9-11-16(18)15(12-14)10-8-13(2)17/h14-15H,3-12H2,1-2H3 |
Clé InChI |
XIYPWQCBALRUBK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(=O)C(C1)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)

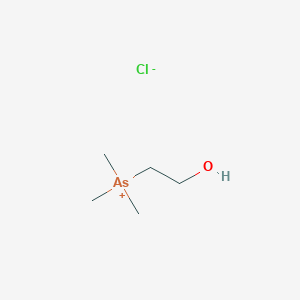
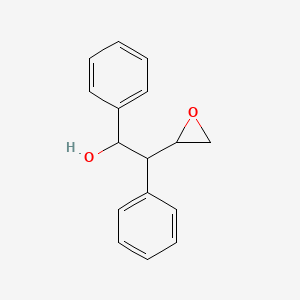
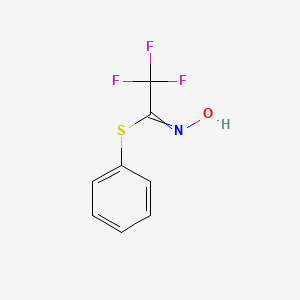
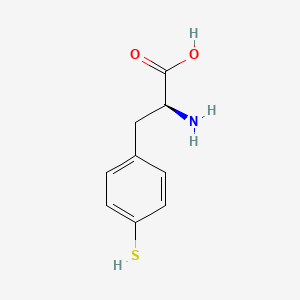
![7,8,9,10-Tetrahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14416520.png)
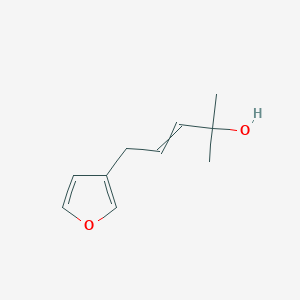
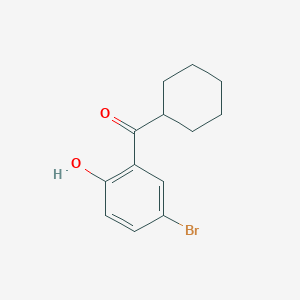
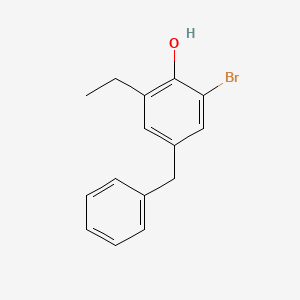
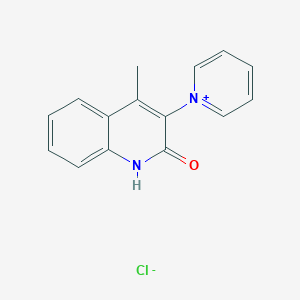
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
